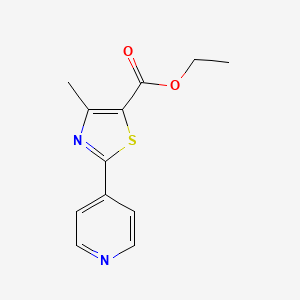

4-甲基-2-(吡啶-4-基)噻唑-5-甲酸乙酯

描述

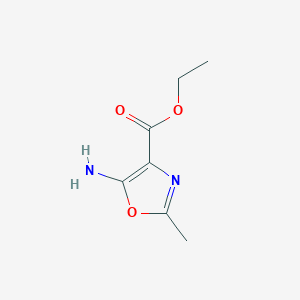

“Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 89401-54-7 . Its molecular formula is C12H12N2O2S and has a molecular weight of 248.31 . The compound is also known by its IUPAC name, ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” consists of a thiazole ring attached to a pyridine ring and an ester group . The InChI code for the compound is 1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

The compound “Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” has a molecular weight of 248.31 . It is recommended to be stored at a temperature of 28°C .科学研究应用

合成和转化

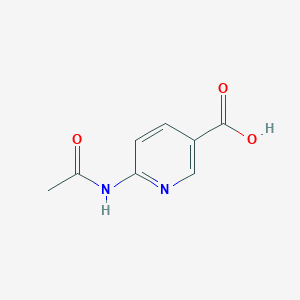

- 转化为噻唑并吡啶衍生物:由相关化合物制备的 4-[1-(二甲氨基)-3-乙氧基-3-氧代丙-1-烯-2-基]-2-[(二甲氨基)甲亚氨基]噻唑-5-甲酸乙酯与芳香胺转化为 5-芳基取代的 2-氨基噻唑并[5,4-c]吡啶-7-甲酸酯,而与单取代肼的处理产生 5-N-氨基取代的噻唑并[5,4-c]吡啶-7-甲酸酯 (阿尔布雷希特等人,2009)。

抗菌和抗结核活性

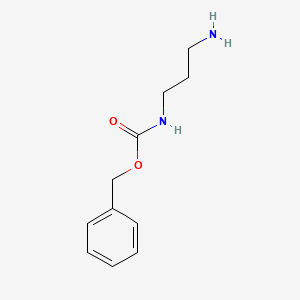

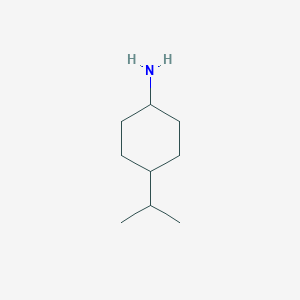

- 抗菌剂合成:合成了一系列乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯,并评估了它们在体外分枝杆菌鼠李糖激酶 GyrB ATP 酶分析、分枝杆菌 DNA 拓扑异构酶超螺旋分析和抗结核活性方面的作用 (杰安库马尔等人,2013)。

抗疟疾活性

- 体外和计算机模拟抗疟疾活性:乙基-4-甲基-2-[(E)-2-[1-(吡啶-2-基)乙亚胺]肼-1-基]-1,3-噻唑-5-甲酸酯及其衍生物对恶性疟原虫表现出显着的抗疟疾活性,IC50 值较低。对接研究表明与恶性疟原虫的顺式-2-烯酰基载体蛋白还原酶相互作用 (马卡姆等人,2014)。

降血糖药

- 降血糖药:合成了新型 N-(嘧啶-4-基)噻唑-2-胺衍生物,包括 2-(6-(4-(2-羟乙基)哌嗪-1-基)-2-甲基嘧啶-4-基-氨基)噻唑-5-甲酸乙酯,发现它们是有效的双效降血糖药,可激活葡萄激酶 (GK) 和 PPARγ (宋等人,2011)。

抗癌潜力

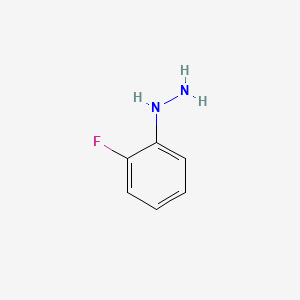

- 抗癌活性:吡啶-噻唑杂化分子,包括 3-(2-氟苯基)-1-[4-甲基-2-(吡啶-2-氨基)-噻唑-5-基]-丙烯酮,对各种癌细胞系表现出很高的抗增殖活性,表明具有作为抗癌剂的潜力 (伊瓦塞奇科等人,2022)。

生化应用

- 生化酶研究:研究来自拟南芥的噻唑生物合成酶 THI1 的结构,该酶参与硫胺焦磷酸的生物合成,硫胺焦磷酸是 ATP 生成中必需的辅酶,可以深入了解相关噻唑化合物的生化应用 (戈多伊等人,2006)。

作用机制

Mode of Action

It is known that thiazole derivatives can interact with various biological targets through different types of bonding interactions .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Some thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , but it is unclear if this compound has similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, it is recommended to store the compound at a temperature of 28°C . It is also noted that this compound could be harmful to water bodies, and should be prevented from contacting groundwater, waterways, or sewage systems .

生化分析

Biochemical Properties

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. It may also inhibit or activate enzymes by competing with natural substrates or cofactors . Furthermore, it can influence gene expression by interacting with transcriptional regulators or modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity .

属性

IUPAC Name |

ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZUWDDVYNEJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347211 | |

| Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89401-54-7 | |

| Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

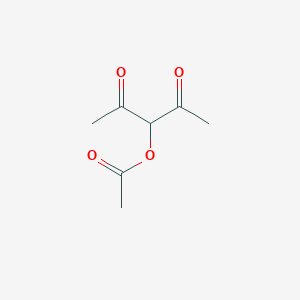

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

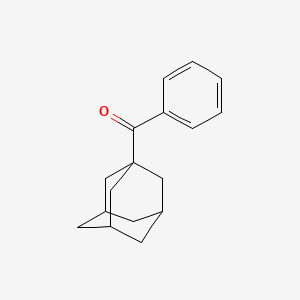

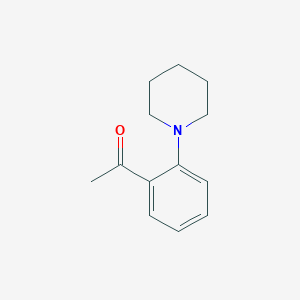

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)